molecular formula C21H22N2O5 B10866163 2-(2,5-dimethylphenyl)-2-oxoethyl N-(phenylcarbonyl)glycylglycinate

2-(2,5-dimethylphenyl)-2-oxoethyl N-(phenylcarbonyl)glycylglycinate

Cat. No.: B10866163
M. Wt: 382.4 g/mol
InChI Key: QDFVFAXPQBHZNU-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a benzoylamino group, an oxoethyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylacetic acid with benzoylaminoacetic acid under acidic conditions. The reaction is facilitated by the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which helps in the formation of the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzoylamino group in 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE imparts unique chemical properties, such as increased hydrophobicity and potential for specific molecular interactions, which may not be observed in its analogs .

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate

InChI

InChI=1S/C21H22N2O5/c1-14-8-9-15(2)17(10-14)18(24)13-28-20(26)12-22-19(25)11-23-21(27)16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,22,25)(H,23,27)

InChI Key

QDFVFAXPQBHZNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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